2-Chloroethanol-1,1,2,2-d4

Catalog No.
S804342
CAS No.
117067-62-6
M.F
C2H5ClO
M. Wt
84.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethanol-1,1,2,2-d4

CAS Number

117067-62-6

Product Name

2-Chloroethanol-1,1,2,2-d4

IUPAC Name

2-chloro-1,1,2,2-tetradeuterioethanol

Molecular Formula

C2H5ClO

Molecular Weight

84.54 g/mol

InChI

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2

InChI Key

SZIFAVKTNFCBPC-LNLMKGTHSA-N

SMILES

C(CCl)O

Synonyms

1-Chloro-2-hydroxyethane-d4; 2-Chloro-1-ethanol-d4; 2-Chloro-1-hydroxyethane-d4; 2-Chloroethanol-d4; 2-Chloroethyl Alcohol-d4; 2-Hydroxyethyl Chloride-d4; Chloroethanol-d4; Ethene Chlorohydrin-d4; Ethylchlorohydrin-d4; Ethylene Chlorhydrin-d4; Ethyle

Canonical SMILES

C(CCl)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)O

The exact mass of the compound 2-Chloroethanol-1,1,2,2-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is the fully deuterated isotopologue of 2-chloroethanol, featuring a +4 Da mass shift across its carbon backbone. In industrial and scientific procurement, its primary value proposition lies in its role as an indispensable Stable Isotope-Labeled Internal Standard (SIL-IS) for the ultra-trace quantification of ethylene oxide (EO) and 2-chloroethanol (2-CE) residues via GC-MS/MS [1]. Because regulatory frameworks (such as the EU Maximum Residue Limits) strictly monitor EO and 2-CE in complex matrices like agricultural exports, spices, and sterilized medical devices, laboratories require an internal standard that perfectly mimics the target analyte's extraction behavior and ionization profile. Beyond analytical chemistry, 2-Chloroethanol-1,1,2,2-d4 serves as a highly controlled, step-wise alkylating agent for introducing fully deuterated -CD2-CD2-OH linkages in the synthesis of next-generation deuterated active pharmaceutical ingredients (APIs) and specialized materials [2].

Substituting 2-Chloroethanol-1,1,2,2-d4 with generic internal standards (such as 1-bromoeicosane or deuterated ethanol) fundamentally compromises analytical accuracy in complex matrices. 2-CE is highly polar and water-soluble, meaning it exhibits unique partitioning behavior during QuEChERS or QuOil extractions. Generic standards fail to track these specific extraction losses, and they cannot correct for the severe matrix suppression (often >40%) observed in high-fat samples like sesame seeds [1]. Furthermore, while Ethylene Oxide-d4 (EO-d4) might seem like a logical alternative for EO quantification, it is a highly volatile gas (boiling point ~10.7 °C) that suffers from massive evaporative losses during sample spiking. Because regulatory methods define total EO residues as the sum of EO and 2-CE, converting all EO to 2-CE via acidic derivatization and tracking it with the stable, liquid 2-Chloroethanol-1,1,2,2-d4 (boiling point 129 °C) is the only reproducible, procurement-friendly strategy [2].

Matrix Suppression Correction in QuEChERS/QuOil Workflows

In GC-MS/MS analysis of high-fat matrices (e.g., sesame seeds, spices), unlabeled 2-chloroethanol suffers from severe matrix suppression, often exceeding 40%. Using generic internal standards or external calibration fails to correct for this, leading to non-compliant analytical recoveries (<70%). By utilizing 2-Chloroethanol-1,1,2,2-d4 as a stable isotope-labeled internal standard, the matrix effect is perfectly compensated, restoring analytical recoveries to the 70–120% range required by SANTE/11312/2021 guidelines [1].

Evidence DimensionAnalytical Recovery in High-Fat Matrices
Target Compound Data70–120% recovery (SANTE-compliant)
Comparator Or BaselineGeneric internal standards / external calibration (<70% recovery, >40% matrix suppression)
Quantified Difference>40% improvement in signal correction and recovery stabilization
ConditionsGC-MS/MS following QuEChERS/QuOil extraction

Ensures regulatory compliance and prevents false negatives when testing complex, high-lipid food and agricultural exports.

Cross-Talk Elimination via +4 Da Isotopic Mass Shift

Natural 2-chloroethanol exhibits a distinct isotopic envelope due to 35Cl and 37Cl isotopes (m/z 80 and 82). Using partially deuterated standards (e.g., d2) can result in mass spectral overlap and cross-talk. 2-Chloroethanol-1,1,2,2-d4 provides a clean +4 Da mass shift (precursor m/z 84 and 86), completely bypassing the natural chlorine isotopic distribution. This isolation enables an ultra-low Limit of Quantification (LOQ) of 10 ng/g (0.01 mg/kg) in Multiple Reaction Monitoring (MRM) without background interference[1].

Evidence DimensionPrecursor Ion Mass Isolation
Target Compound Datam/z 84 and 86 (zero cross-talk)
Comparator Or BaselineUnlabeled 2-CE (m/z 80 and 82)
Quantified Difference+4 Da shift eliminates isotopic envelope overlap
ConditionsElectron Ionization (EI) GC-MS/MS (MRM mode)

Enables the ultra-trace quantification (10 ng/g LOQ) required to meet strict EU Maximum Residue Limits (MRLs) for ethylene oxide.

Volatility and Handling Superiority Over Ethylene Oxide-d4

Regulatory frameworks define total ethylene oxide residues as the sum of EO and 2-CE. While EO-d4 can be used as a standard, it is a highly volatile gas (boiling point ~10.7 °C), leading to significant evaporative losses and handling hazards during sample spiking. 2-Chloroethanol-1,1,2,2-d4 is a stable liquid at room temperature (boiling point 129 °C). By converting all sample EO to 2-CE via acidic derivatization (HCl/NaCl) and tracking the total pool with 2-CE-d4, laboratories eliminate the >50% handling losses associated with gaseous EO standards [1].

Evidence DimensionBoiling Point and Handling Stability
Target Compound DataStable liquid (BP 129 °C)
Comparator Or BaselineEthylene Oxide-d4 (Volatile gas, BP ~10.7 °C)
Quantified Difference~118 °C higher boiling point, eliminating gaseous evaporative losses during spiking
ConditionsAmbient laboratory sample preparation and derivatization

Simplifies procurement, storage, and daily laboratory handling by replacing a hazardous, volatile gas with a stable liquid standard.

Precision Introduction of Fully Deuterated Ethyl Linkers

In the synthesis of deuterated active pharmaceutical ingredients (APIs), standard alkylating agents like 1,2-dichloroethane-d4 can lead to uncontrolled cross-linking or symmetric over-alkylation. 2-Chloroethanol-1,1,2,2-d4 serves as a highly controlled mono-alkylating agent, allowing the precise, step-wise introduction of a -CD2-CD2-OH group. The hydroxyl group can then be selectively activated for subsequent coupling, providing >98 atom % D isotopic purity retention through multi-step syntheses [1].

Evidence DimensionAlkylation Control and Linker Insertion
Target Compound DataControlled step-wise -CD2-CD2-OH insertion
Comparator Or Baseline1,2-dichloroethane-d4 (prone to symmetric cross-linking)
Quantified DifferencePrevents symmetric over-alkylation while maintaining >98% isotopic purity
ConditionsMulti-step organic synthesis of deuterated APIs

Reduces synthetic byproducts and improves overall yield when manufacturing high-value deuterated pharmaceuticals.

Food Safety and Agricultural Export Testing

Procured as the primary Stable Isotope-Labeled Internal Standard (SIL-IS) for GC-MS/MS quantification of ethylene oxide and 2-chloroethanol in high-fat matrices (e.g., sesame seeds, spices, gums). Its use ensures compliance with strict EU Maximum Residue Limits (MRLs) by correcting for severe matrix suppression during QuEChERS and QuOil extractions [1].

Medical Device Sterilization Validation

Utilized by contract research organizations (CROs) and medical device manufacturers to quantify residual 2-chloroethanol in sterilized surgical equipment. The +4 Da mass shift allows for interference-free MRM quantification, ensuring that toxic residues are accurately measured below regulatory safety thresholds [1].

Synthesis of Deuterated APIs and Tracers

Selected as a controlled, step-wise alkylating agent to introduce fully deuterated -CD2-CD2-OH or -CD2-CD2- linkages in the development of next-generation deuterated drugs. It prevents the over-alkylation issues commonly seen with symmetric dihalides like 1,2-dichloroethane-d4 [2].

Environmental Monitoring of Industrial Effluents

Deployed as an internal standard for tracking chlorinated volatile organic compounds (VOCs) in wastewater from ethylene oxide manufacturing or industrial sterilization facilities, where high matrix complexity demands robust isotopic correction [1].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Wikipedia

2-Chloro(~2~H_4_)ethan-1-ol

Dates

Last modified: 08-15-2023

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